molecular formula C10H20O2 B14736216 4-Methyl-2-pentyl-1,3-dioxane CAS No. 5455-66-3

4-Methyl-2-pentyl-1,3-dioxane

Cat. No.: B14736216
CAS No.: 5455-66-3
M. Wt: 172.26 g/mol
InChI Key: PAZFSHXCNQDZKF-UHFFFAOYSA-N
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Description

4-Methyl-2-pentyl-1,3-dioxane is an organic compound with the molecular formula C9H18O2. This compound is primarily used as a flavoring agent in the food industry due to its pleasant aroma .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-pentyl-1,3-dioxane can be synthesized through the acetalization of hexanal with propylene glycol. The reaction typically involves the use of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions to facilitate the formation of the cyclic acetal .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the equilibrium towards the formation of the acetal. The product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-pentyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other reducing agents.

    Substitution: Various nucleophiles like alkoxides, amines, and halides.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted dioxanes.

Comparison with Similar Compounds

Uniqueness: 4-Methyl-2-pentyl-1,3-dioxane is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its use as a flavoring agent and its potential biological activities set it apart from other similar compounds .

Properties

CAS No.

5455-66-3

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

4-methyl-2-pentyl-1,3-dioxane

InChI

InChI=1S/C10H20O2/c1-3-4-5-6-10-11-8-7-9(2)12-10/h9-10H,3-8H2,1-2H3

InChI Key

PAZFSHXCNQDZKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1OCCC(O1)C

Origin of Product

United States

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